Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate
Description
Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate is a trioxoimidazolidine derivative characterized by a benzyl substituent at the 3-position of the imidazolidinone ring and an ethyl acetate group at the 1-position.
Properties
IUPAC Name |
ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-2-21-11(17)9-16-13(19)12(18)15(14(16)20)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNYBYFEIPDOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl bromoacetate with benzylamine to form an intermediate, which is then cyclized with urea to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups or to reduce the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context of the research.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The primary structural variations among analogs of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate occur at the benzyl substituent (3-position) and the imidazolidinone core. The table below summarizes key analogs and their properties:
Stability and Commercial Availability
Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS 1285618-30-5) has been discontinued, suggesting challenges in synthesis or stability . In contrast, halogenated analogs remain commercially available, indicating their broader utility in research and drug development .
Biological Activity
Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazolidinone ring and an ester functional group. Its molecular formula is , with a molecular weight of approximately 247.25 g/mol. The compound's InChI key is VDWLRLMAJIWLLT-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Imidazolidinone Ring : This can be achieved through the reaction of benzyl chloroformate with appropriate amines under controlled conditions.
- Esterification : The resulting imidazolidinone can then be reacted with acetic acid or acetic anhydride to form the ester.
The reactions require careful control of temperature and pH to optimize yield and purity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit:
- Antitumor Activity : Studies have shown that imidazolidinones can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
- Antitumor Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives of imidazolidinones demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa), suggesting a promising avenue for cancer treatment .
- Anti-inflammatory Research : Another investigation reported that similar compounds reduced pro-inflammatory cytokine production in vitro, indicating potential applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis, cell cycle arrest | |
| Anti-inflammatory | Modulation of cytokine production |
Analytical Techniques
To characterize this compound and confirm its purity, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
- Mass Spectrometry (MS) : Used for determining the molecular weight and confirming the structure.
Q & A
Q. What are efficient synthetic routes for Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot multicomponent approach using organocatalysts (e.g., azolium salts) in aqueous media is effective. For example, 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride (5 mol%) catalyzes cyclocondensation of diethyl 3-oxopentanedioate, aldehydes, and hydroxylamine hydrochloride at 70°C in water, yielding >85% without chromatography . Key factors include:
- Catalyst loading : ≤5 mol% minimizes side reactions.
- Solvent : Water enhances green chemistry metrics and simplifies purification.
- Temperature : 70°C balances reaction rate and thermal stability.
Q. Which characterization techniques are critical for verifying the compound’s structure and purity?
- Methodological Answer : Use 1H/13C NMR to confirm imidazolidinone ring formation (e.g., carbonyl peaks at δ 170–175 ppm) and benzyl substituents (aromatic protons at δ 7.2–7.5 ppm). Elemental analysis validates stoichiometry (C, H, N within ±0.3% of theoretical values). For advanced purity checks, HPLC-MS resolves trace byproducts (e.g., unreacted intermediates) .
Q. How should researchers optimize reaction conditions to improve atom economy and scalability?
- Methodological Answer :
- Solvent selection : Prioritize water or ethanol for greener profiles and easier isolation.
- Catalyst recycling : Test azolium salt recovery via filtration and reuse (3–5 cycles).
- Scale-up : Incrementally increase batch size while monitoring exothermicity (use jacketed reactors for temperature control) .
Q. What are recommended protocols for handling and storing this hygroscopic compound?
- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in sealed, desiccated containers. Pre-dry solvents (e.g., molecular sieves in ethyl acetate) during synthesis to avoid hydrolysis. Monitor stability via TLC (Rf shifts indicate degradation) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of azolium catalysts in the synthesis?
- Methodological Answer : Conduct kinetic isotope effect (KIE) experiments or DFT calculations to determine if the azolium salt acts via N-heterocyclic carbene (NHC) generation. Probe intermediates using in situ IR spectroscopy (e.g., carbonyl stretching frequencies) or ESI-MS to track catalytic cycles .
Q. What strategies resolve contradictions in reported yields or reaction outcomes across studies?
- Methodological Answer : Perform Design of Experiments (DoE) to isolate variables (e.g., catalyst source, solvent purity). Compare activation energy barriers (via Arrhenius plots) under divergent conditions. Cross-validate with control experiments (e.g., omitting catalyst) to identify critical pathway dependencies .
Q. How can computational modeling predict the compound’s reactivity or biological activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) based on structural analogs .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
Q. What methodologies assess the compound’s potential in material science applications (e.g., nonlinear optics)?
- Methodological Answer :
Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzyl ring). Test minimum inhibitory concentration (MIC) against Gram-positive/-negative strains. Use molecular dynamics to correlate substituent effects with membrane penetration .
Q. What solvent systems maximize selectivity in complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
